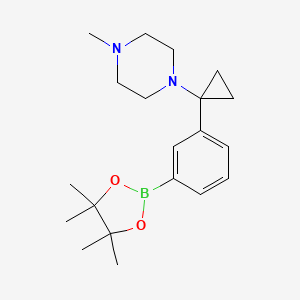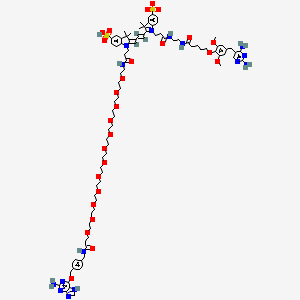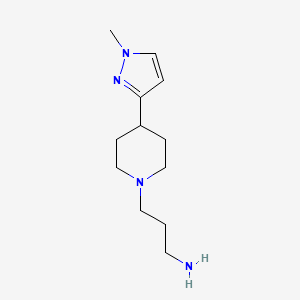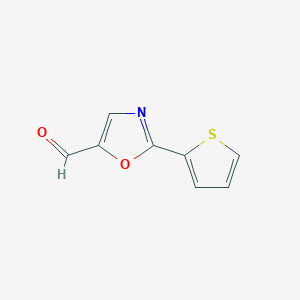
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid hydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluoro and methyl substituents, which may affect its reactivity and biological activity.
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the fluoro group, potentially altering its chemical properties and applications.
Propriétés
Formule moléculaire |
C10H8ClFN2O |
|---|---|
Poids moléculaire |
226.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-4-7(12)2-3-8(6)10-14-13-9(5-11)15-10/h2-4H,5H2,1H3 |
Clé InChI |
MESLAMUZXOBKDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=NN=C(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)



![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)



![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)


